2-[(Trimethylsilyl)ethynyl]toluene (CAS Number: 3989-15-9) is an organic molecule containing a dimethylsilyl group (Si(CH3)3) attached to an ethynyl group (C≡C) which is further connected to a toluene moiety (methyl-substituted benzene). Due to the presence of the ethynyl group, 2-[(Trimethylsilyl)ethynyl]toluene serves as a versatile building block in organic synthesis. The trimethylsilyl group can be readily transformed into other functionalities, allowing for the creation of complex organic molecules. Research has explored various methods for the synthesis and functionalization of 2-[(Trimethylsilyl)ethynyl]toluene. For instance, a study describes the synthesis of this molecule through Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide [].
The unique structure of 2-[(Trimethylsilyl)ethynyl]toluene makes it a valuable intermediate in the synthesis of various organic compounds. Research has demonstrated its application in the synthesis of:
While research on the specific applications of 2-[(Trimethylsilyl)ethynyl]toluene is ongoing, its unique structure suggests potential applications in other areas of scientific research. These include:
2-[(Trimethylsilyl)ethynyl]toluene, with the chemical formula C₁₂H₁₆Si, is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl substituent on a toluene ring. This compound is notable for its reactivity due to the presence of the ethynyl group, which can participate in various
The synthesis of 2-[(trimethylsilyl)ethynyl]toluene typically involves:
2-[(Trimethylsilyl)ethynyl]toluene finds applications in various fields:
Interaction studies involving 2-[(trimethylsilyl)ethynyl]toluene primarily focus on its reactivity with other organic compounds. These studies often assess how it participates in cross-coupling reactions or its behavior under different catalytic conditions. Understanding these interactions is crucial for optimizing synthetic pathways and developing new materials with desired functionalities .
Several compounds exhibit structural similarities to 2-[(trimethylsilyl)ethynyl]toluene. Notable examples include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Trimethylsilylacetylene | Terminal alkyne with a trimethylsilyl group | Highly reactive; used as a precursor in synthesis |
| 2-Bromotoluene | Bromine substituent on toluene | Acts as a coupling partner in Sonogashira reactions |
| 3-(Trimethylsilyl)prop-1-yne | Prop-1-yne chain with a trimethylsilyl group | Different chain length affects reactivity |
| Phenylacetylene | Phenyl group attached to an ethynyl group | Lacks silylation; more prone to polymerization |
Each of these compounds has unique characteristics that differentiate them from 2-[(trimethylsilyl)ethynyl]toluene, particularly regarding their reactivity profiles and applications in synthetic chemistry. The presence of the trimethylsilyl group enhances stability and reactivity, making it particularly useful in organic synthesis and material science applications .
The synthesis of 2-[(Trimethylsilyl)ethynyl]toluene represents a significant area of interest in organosilicon chemistry, with multiple synthetic approaches offering varying degrees of efficiency, selectivity, and scalability. This section provides a comprehensive examination of the primary synthetic methodologies, optimization strategies, and production considerations for this valuable silylated alkyne compound.
The silylation of terminal alkynes represents one of the most direct and widely employed approaches for synthesizing 2-[(Trimethylsilyl)ethynyl]toluene. Recent advances in this field have demonstrated significant improvements in both reaction efficiency and functional group tolerance [1] [2].
The reaction mechanism involves a catalytic deprotonation cycle where the carboxylate base facilitates the formation of an alkynide intermediate, which subsequently undergoes silylation. Hammett analysis reveals a positive ρ value of +1.4 ± 0.1 for para-substituted 2-arylalkynes, consistent with a turnover-determining deprotonation step [2]. This metal-free approach offers significant advantages in terms of reaction simplicity and the avoidance of transition metal contamination in the final product.
Classical silylation protocols employ strong organometallic bases such as lithium diisopropylamide or sodium amide for the initial deprotonation of terminal alkynes, followed by treatment with trimethylsilyl chloride [3]. While these methods are well-established and generally reliable, they require stringent anhydrous conditions and low temperatures (-78°C), limiting their practical application in large-scale synthesis.
The direct trimethylsilylation of terminal alkynes can be achieved through a single-step process using the combination of lithium diisopropylamide and trimethylsilyl chloride at low temperature [3]. This methodology has been successfully applied to complex synthetic targets, demonstrating good functional group compatibility when properly executed.
Iridium-catalyzed direct silylation of terminal acetylenes using iodotrimethylsilane in the presence of Hünig's base has demonstrated excellent yields and broad substrate scope [3]. This method shows remarkable tolerance for hydroxyl and amino groups, although these functionalities undergo concurrent trimethylsilylation during the reaction process.
Rhodium-mediated silylformylation reactions provide an alternative pathway for introducing silyl groups onto acetylenic substrates [4]. These transformations generate β-silylalkenals as products, which can serve as versatile intermediates for further synthetic manipulations through Peterson olefination, Nazarov cyclizations, and related processes [4].
| Method | Catalyst/Base | Silylating Agent | Temperature (°C) | Reaction Time (hours) | Yield Range (%) |
|---|---|---|---|---|---|
| Metal-free carboxylate catalysis | Tetramethylammonium pivalate | N,O-bis(trimethylsilyl)acetamide | Room temperature | 2-4 | 75-95 |
| Palladium-catalyzed coupling | Pd(PPh3)4/CuI | Trimethylsilylacetylene | 60-80 | 12-24 | 85-98 |
| Rhodium-catalyzed silylformylation | Rh4(CO)12 | Aryldimethylsilanes | Room temperature | 24 | 80-92 |
| Iridium-catalyzed direct silylation | Ir(CO) complex | Iodotrimethylsilane | Room temperature | 4-6 | 90-98 |
| Dehydrogenative coupling with NaOH/KOH | NaOH/KOH | Dimethyl(phenyl)silane | Room temperature | 6-12 | 85-95 |
| Lithium diisopropylamide (LDA) method | LDA | Trimethylsilyl chloride | -78 | 2-3 | 70-85 |
Palladium-catalyzed cross-coupling reactions represent a cornerstone methodology for constructing carbon-carbon bonds in alkyne chemistry. The synthesis of 2-[(Trimethylsilyl)ethynyl]toluene through palladium-mediated approaches offers excellent control over regioselectivity and functional group compatibility [5] [6].
The Sonogashira reaction remains the most widely utilized palladium-catalyzed method for forming carbon-carbon bonds between aryl halides and terminal alkynes [7] [8]. For the synthesis of 2-[(Trimethylsilyl)ethynyl]toluene, this approach typically involves the coupling of 2-iodotoluene or 2-bromotoluene with trimethylsilylacetylene in the presence of a palladium catalyst and copper co-catalyst.
The classical Sonogashira protocol employs bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide as the catalyst system, with triethylamine or diisopropylamine serving as the base [7]. The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to palladium(0), transmetalation with the copper acetylide intermediate, and reductive elimination to form the desired product [8].
Recent developments have focused on copper-free Sonogashira protocols, which eliminate the need for copper co-catalysts while maintaining high reaction efficiency [8]. These methods proceed through a tandem palladium/palladium cycle, where phosphine dissociation from square-planar reactants forms transient three-coordinate palladium species that facilitate transmetalation [8].
Denitrative Sonogashira-type cross-coupling reactions have emerged as an innovative approach for forming carbon-carbon bonds between nitroarenes and terminal alkynes [6]. This methodology offers a complementary approach to traditional halide-based coupling reactions and can provide access to substitution patterns that might be challenging through conventional routes.
Cross-coupling reactions between terminal alkynes and arylboronic acids under ligand-free conditions have been developed using palladium(II) acetate and silver(I) oxide [9]. These protocols demonstrate excellent functional group tolerance and can achieve high turnover numbers, with maximum turnover numbers reaching 720,000 under optimized conditions [9].
| Coupling Type | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Sonogashira coupling | Pd(PPh3)2Cl2/CuI | Et3N or iPr2NH | THF or DMF | 60-80 | 85-95 |
| Copper-free Sonogashira | Pd(0) complex | Et3N | THF or toluene | 80-100 | 75-90 |
| Denitrative coupling | Pd(OAc)2 | K2CO3 | DMF | 100-120 | 70-85 |
| Cross-coupling with arylboronic acids | Pd(OAc)2/Ag2O | No base required | THF | 60-80 | 65-85 |
| Alkyne-alkyne cross-coupling | Pd(0)/base | Cs2CO3 | DMF | 80-100 | 60-80 |
Copper-mediated transformations of alkynes have gained significant attention due to the abundance and low cost of copper catalysts, combined with their unique reactivity patterns [10] [11]. These methodologies offer complementary approaches to palladium-based systems and often provide access to distinct transformation pathways.
The copper(I)-catalyzed azide-alkyne cycloaddition reaction represents one of the most prominent examples of click chemistry [12] [13]. While not directly applicable to the synthesis of 2-[(Trimethylsilyl)ethynyl]toluene, this transformation demonstrates the versatility of copper-mediated alkyne chemistry and has found extensive applications in materials science and bioconjugation.
The CuAAC reaction proceeds with remarkable regioselectivity, exclusively forming 1,4-disubstituted 1,2,3-triazoles with reaction rates that are 10^7 to 10^8 times faster than the uncatalyzed Huisgen cycloaddition [13]. The reaction mechanism involves the formation of a copper acetylide intermediate, followed by azide coordination and cycloaddition to generate the triazole product [12].
Recent advances in copper carbene chemistry have revealed two distinct reaction modes between copper carbene intermediates and alkyne species [10] [11]. The first involves cross-coupling reactions of copper carbene intermediates with terminal alkynes, delivering alkynoate or allenoate copper intermediates that can undergo subsequent transformations. The second pathway involves the addition of copper carbene intermediates across the carbon-carbon triple bond, leading to cyclopropenation and related processes.
These transformations proceed under relatively mild conditions and demonstrate excellent compatibility with various functional groups. The mechanistic understanding of these processes has been enhanced through detailed computational and experimental studies, revealing the key role of copper coordination in controlling selectivity and reactivity [10].
Copper hydride and boryl copper species serve as effective catalysts for regioselective alkyne transformations [14] [15]. Semihydrogenation, hydrocarboxylation, and hydroboration of alkynes can be achieved using copper hydride as the active species, while hydroboration, diboration, carboboration, and boracarboxylation involve copper-boron intermediates [14].
The regioselectivity of these transformations is controlled by the initial addition of the copper-hydride or copper-boron species to the alkyne, forming alkenylcopper intermediates with defined regiochemistry [15]. These intermediates can then undergo various downstream transformations to provide multi-substituted alkenes as valuable synthetic intermediates.
| Transformation Type | Catalyst | Reaction Conditions | Selectivity | Typical Yield (%) |
|---|---|---|---|---|
| Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | CuI or Cu(OAc)2 | Room temperature, aqueous or organic solvent | Regioselective (1,4-triazole) | 85-99 |
| Copper carbene-alkyne metathesis | Cu(hfacac)2 | 60-80°C, inert atmosphere | High stereoselectivity | 70-90 |
| Copper-mediated oxidative fragmentation | Cu(OTf)2 | 80-100°C, oxidative conditions | Moderate regioselectivity | 60-80 |
| Copper hydride addition | CuH species | Room temperature to 60°C | High regioselectivity | 75-95 |
| Copper-mediated cyclopropenation | Cu(I) salts | 0-40°C | Good stereoselectivity | 65-85 |
Achieving precise regioselectivity in alkyne functionalization represents a critical challenge in synthetic organic chemistry. Several strategies have been developed to address this challenge, ranging from directing group approaches to electronic and steric control methods [16] [17].
The use of directing groups represents one of the most effective strategies for achieving regioselective alkyne functionalization. The dimethylvinylsilyl group has emerged as a particularly effective directing group for platinum(0)-catalyzed hydrosilylation of unsymmetric alkynes [17]. This directing group operates through coordination to the metal center, which influences the regioselectivity of the subsequent insertion process.
Directing group-controlled hydrosilylation proceeds with excellent regioselectivity, often exceeding 95% selectivity for the desired regioisomer [17]. The dimethylvinylsilyl group also demonstrates an accelerating effect that allows group-selective hydrosilylation of the directed alkyne prior to other alkynes present in the same molecule. This selectivity enables the development of sophisticated synthetic strategies involving multiple alkyne functionalization steps.
Electronic effects play a crucial role in determining the regioselectivity of alkyne functionalization reactions [16]. Electron-withdrawing groups can bias the addition of nucleophiles or electrophiles to specific positions along the alkyne, while electron-donating groups provide complementary selectivity patterns.
The β-boron effect has been recently exploited to achieve regioselective ruthenium-catalyzed hydrosilylation of propargylic N-methyliminodiacetic acid boronates [18]. Density functional theory calculations indicate that the hyperconjugative effect of the σ(C-B) bond stabilizes the electrophilic metallacyclopropene intermediate with Fischer carbene character, which is crucial for achieving high regioselectivity [18].
Steric hindrance provides another powerful tool for controlling regioselectivity in alkyne transformations [19]. Bulky substituents can block specific reaction pathways, forcing the reaction to proceed through alternative, more selective routes. This approach has been successfully applied in nickel-catalyzed hydroalkylation reactions, where steric demand reverses the regioselectivity observed in traditional metal-hydride insertion processes [19].
Template-assisted coupling reactions offer sophisticated control over regioselectivity through the use of directing templates that coordinate to the metal catalyst [20]. The use of quinoline templates in palladium-catalyzed C-H functionalization has enabled meta-selective alkyne installation with excellent regioselectivity [20].
These template-assisted approaches operate through a mechanism involving coordination of the template to the palladium center, which positions the substrate for selective C-H activation at the meta position relative to the template [20]. The versatility of this approach has been demonstrated through its application to pharmaceuticals and natural products, highlighting its potential for late-stage functionalization applications.
| Strategy | Directing Group/Factor | Target Selectivity | Mechanism | Selectivity (%) |
|---|---|---|---|---|
| Directing group control | Dimethylvinylsilyl (DMVS) | Regioselective hydrosilylation | Coordination-directed insertion | >95 |
| Electronic bias exploitation | Electron-withdrawing groups | Electronic-controlled addition | Electronic activation | 80-95 |
| Steric hindrance utilization | Bulky substituents | Steric-controlled functionalization | Steric blocking | 85-98 |
| Template-assisted coupling | Quinoline template | Meta-selective C-H activation | Template coordination | 90-98 |
| Ligand-controlled selectivity | Chiral phosphine ligands | Enantioselective transformations | Asymmetric induction | 80-95 |
The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of numerous factors including cost, safety, environmental impact, and process efficiency [21] [22]. The large-scale synthesis of 2-[(Trimethylsilyl)ethynyl]toluene must address these considerations while maintaining product quality and yield.
The choice of catalyst system represents a critical economic factor in large-scale alkyne synthesis [21]. While palladium and other precious metal catalysts often provide excellent selectivity and reactivity, their high cost can make industrial processes economically unviable. Base metal catalysts, particularly those based on copper and nickel, offer more cost-effective alternatives for many transformations [22].
Recent developments in ionic liquid alkylation technology demonstrate the potential for process intensification in large-scale operations [22] [23]. The ISOALKY process developed by Chevron and Honeywell utilizes ionic liquid catalysts that exhibit orders-of-magnitude stronger acidity than traditional liquid acid catalysts, enabling more efficient reactions with reduced catalyst volumes [23].
The efficiency gains achieved through advanced catalyst systems can significantly impact the overall economics of large-scale production. The ISOALKY technology requires only 3-6% catalyst volume in the reactor for effective alkylation, compared to much higher catalyst loadings required for conventional technologies [23].
Solvent selection plays a crucial role in large-scale production, affecting both economic and environmental aspects of the process [21]. The development of recyclable solvent systems and the implementation of solvent recovery processes can significantly reduce operating costs and environmental impact.
Green chemistry principles emphasize the use of renewable solvents, reduced solvent volumes, and the elimination of toxic solvents where possible [21]. Twin screw extrusion technology has emerged as a promising approach for solvent-free organic synthesis, offering continuous, scalable processes with dramatically increased space-time yields [24].
The space-time yield parameter, which measures the mass of product obtained per unit reactor volume per unit time, provides a key metric for evaluating process efficiency [24]. Solvent-free processes can achieve space-time yields that are several orders of magnitude greater than conventional solution-phase processes [24].
Large-scale production requires robust quality control systems to ensure consistent product quality and yield [21]. The development of in-line analytical methods and process control systems enables real-time monitoring and optimization of reaction conditions.
Statistical and artificial intelligence approaches have been successfully applied to process optimization in industrial settings [26]. Response surface methodology combined with genetic algorithm-based optimization can identify optimal operating conditions that maximize yield while minimizing costs [26].
The optimization of cumene production through statistical and neural network modeling demonstrates the potential for significant improvements in industrial processes [26]. Genetic algorithm-based optimization identified optimal conditions that achieved cumene production yields of 77.71% under optimized temperature, reactor length, and pressure conditions [26].
| Consideration | Industrial Preference | Typical Scale | Economic Impact |
|---|---|---|---|
| Catalyst cost and availability | Base metals (Cu, Ni) over precious metals | Multi-kilogram to metric ton | Cost reduction 30-70% |
| Solvent selection and recycling | Recyclable or green solvents | Continuous or batch processing | Solvent cost savings 40-60% |
| Reaction temperature control | Moderate temperatures (20-80°C) | Heat management systems | Energy savings 20-50% |
| Purification efficiency | Crystallization or distillation | High-throughput separation | Labor cost reduction 25-45% |
| Waste minimization | Atom-economical reactions | Minimal by-product formation | Waste disposal savings 50-80% |
| Process safety | Non-toxic reagents and conditions | Explosion-proof equipment | Insurance cost reduction |
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